

Crisaborole solubility in different organic solvents

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Compound of Interest

Compound Name: *Benzo[c][1,2]oxaborole-1,6(3H)-diol*

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An In-Depth Technical Guide to the Solubility of Crisaborole in Organic Solvents

Authored by a Senior Application Scientist Introduction: Crisaborole and the Critical Role of Solubility in Topical Drug Development

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE-4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis.^{[1][2][3]} Marketed as Eucrisa®, it represents a significant advancement in dermatological therapy.^[1] The efficacy of any topical formulation is fundamentally linked to the physicochemical properties of its active pharmaceutical ingredient (API), with solubility being a paramount parameter. Solubility dictates the drug's ability to be incorporated into a vehicle at a therapeutically relevant concentration, influences its release from the formulation, and ultimately governs its penetration through the skin barrier to reach the target site of action.^[4]

Crisaborole, chemically described as 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[5][6]-benzoxaborole, is a low-molecular-weight (251.1 g/mol) benzoxaborole compound.^{[1][7]} Its unique structure, containing a boron atom, is key to its mechanism of action but also defines its interactions with various solvents.^{[1][2]} This guide provides a comprehensive analysis of crisaborole's solubility profile in a range of organic solvents, offers a validated experimental

protocol for its determination, and discusses the implications for formulation science and drug development.

Understanding Crisaborole's Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Crisaborole's structure features several key functional groups that dictate its solubility behavior:

- **Aromatic Rings:** The two phenyl rings contribute to a significant nonpolar surface area, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
- **Ether Linkage (-O-):** The oxygen atom can act as a hydrogen bond acceptor.
- **Nitrile Group (-C≡N):** The nitrogen atom is a hydrogen bond acceptor and contributes to the molecule's polarity.
- **Benzoxaborole Moiety:** The hydroxyl group attached to the boron atom (-B-OH) is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences its interaction with protic solvents.

Crisaborole is practically insoluble in water.^{[6][7]} This is expected, as the large, nonpolar carbocyclic structure outweighs the polar contributions of the nitrile, ether, and hydroxyl groups, making it difficult to overcome the strong hydrogen bonding network of water. However, in organic solvents, a more favorable balance of intermolecular forces can be achieved.

Solubility Profile of Crisaborole in Common Organic Solvents

Crisaborole exhibits favorable solubility in a variety of common organic solvents, a critical attribute for its formulation into a topical ointment.^{[6][7]} The following table summarizes the reported solubility data for crisaborole (specifically, crystalline Form I, where specified) in several organic solvents. The descriptive terms are based on pharmacopeial definitions.^[8]

Solvent	Solvent Class	Polarity	Key Interactions with Crisaborole	Reported Solubility	Reference(s)
N,N-Dimethylformamide (DMF)	Polar Aprotic	High	Dipole-dipole, H-bond acceptor	Very Soluble	[9]
Octanol	Alcohol (Nonpolar)	Low	H-bond donor/acceptor, van der Waals	Maximum Solubility (among tested)	[5][10]
Ethanol	Polar Protic	High	H-bond donor/acceptor	Freely Soluble	[5][9][10]
Isopropyl Alcohol (IPA)	Polar Protic	Medium	H-bond donor/acceptor	Freely Soluble	[6][7][9]
Propylene Glycol	Polar Protic (Diol)	High	H-bond donor/acceptor	Freely Soluble	[5][6][7][9][10]
Methanol	Polar Protic	High	H-bond donor/acceptor	Soluble	[11]
Acetonitrile	Polar Aprotic	High	Dipole-dipole, H-bond acceptor	Soluble	[11]
Isopropyl Myristate	Ester (Nonpolar)	Very Low	Primarily van der Waals	Very Low Solubility	[5][10]
Water	Polar Protic	Very High	H-bond donor/acceptor	Insoluble	[6][7]

Causality and Insights:

- **High Solubility in Protic Solvents:** Crisaborole is freely soluble in alcohols like ethanol, isopropanol, and propylene glycol.[6][9] This is attributable to the ability of these solvents to engage in strong hydrogen bonding with the hydroxyl, ether, and nitrile groups of the crisaborole molecule. Propylene glycol, with its two hydroxyl groups, is an excellent solvent and is used in the commercial Eucrisa® ointment formulation.[7]
- **Excellent Solubility in Polar Aprotic Solvents:** The "very soluble" classification in DMF, a strong polar aprotic solvent, highlights the importance of dipole-dipole interactions.[9]
- **Balancing Polarity and Lipophilicity:** The maximum solubility observed in octanol, a long-chain alcohol, demonstrates a favorable interplay between hydrogen bonding at the polar head and van der Waals interactions along the nonpolar tail.[5][10] This amphiphilic character is highly relevant for skin penetration.
- **Poor Solubility in Extremes:** The very low solubility in the highly nonpolar isopropyl myristate and the highly polar water confirms that an intermediate polarity and hydrogen bonding capability are optimal for solvating crisaborole.[5][10]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure trustworthiness and reproducibility, a robust methodology for determining solubility is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[12][13][14] This protocol is designed as a self-validating system, with built-in checks to ensure equilibrium has been reached.

Objective:

To determine the equilibrium solubility of crisaborole in a selected organic solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials and Equipment:

- Crisaborole API (pure, characterized solid form)

- High-purity organic solvent(s) of interest
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
- Volumetric flasks and pipettes
- Validated analytical instrument for quantification (e.g., HPLC-UV)

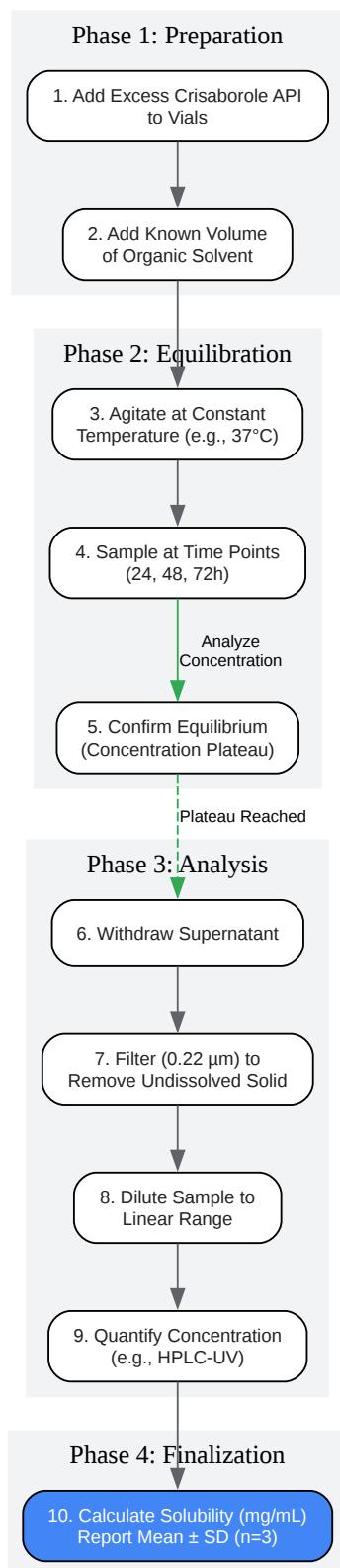
Step-by-Step Methodology:

- Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed, if necessary, to avoid bubble formation.
- Addition of Excess Solute: Add an excess amount of crisaborole to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. This is a critical self-validation step.[12]
- Solvent Addition: Accurately add a known volume or mass of the solvent to each vial.
- Equilibration:
 - Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 37 °C for biopharmaceutical relevance).[13]
 - Agitate the samples at a constant speed (e.g., 100-150 rpm) that is sufficient to keep the solid suspended without creating a vortex.[13]
 - Allow the system to equilibrate. The time required to reach equilibrium must be determined experimentally. This is achieved by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of crisaborole in solution plateaus, meaning subsequent measurements show no significant change.[13]

- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the excess solid to settle for a short period in the temperature-controlled environment.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 μm) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
- Quantification:
 - Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method.
 - Analyze the sample using a validated HPLC-UV method or another suitable quantitative technique to determine the concentration of crisaborole.
- Data Reporting:
 - Calculate the solubility, typically expressed in mg/mL or mol/L.
 - The experiment should be performed in triplicate to ensure the precision of the results.[\[13\]](#)
Report the mean solubility and the standard deviation.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

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Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Implications for Drug Development

The favorable solubility of crisaborole in a range of polar organic solvents, particularly those that are pharmaceutically acceptable like propylene glycol and ethanol, is a cornerstone of its success as a topical agent. This solubility profile allows for its incorporation into stable, homogenous ointment formulations at the required 2% concentration.^[7] For researchers and formulation scientists, this technical guide underscores the importance of a systematic approach to solubility assessment. Understanding the interplay between the API's molecular structure and solvent properties is essential for rational solvent selection and formulation design. The provided shake-flask protocol serves as a reliable, authoritative framework for generating the high-quality solubility data needed to advance drug development, from early-stage discovery to final product manufacturing.

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